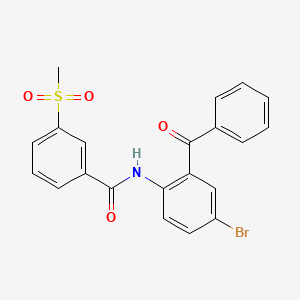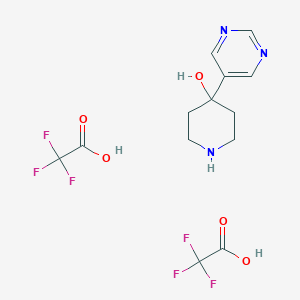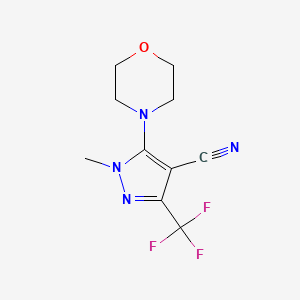
1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a chemical compound used in various scientific experiments. It is also known by other synonyms such as “[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE” and "[1-methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15F3N4O . The molecular weight is 264.25 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of related morpholine derivatives, such as 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, have been explored, shedding light on the compound's photophysical properties and X-ray structural analysis. This research contributes to understanding the structural aspects and potential applications of similar compounds in materials science and photophysical studies (Taylor Chin et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Research on pyrazoloquinolines and pyridine derivatives, which share structural similarities with the target compound, reveals potential antimicrobial and anti-inflammatory activities. These studies suggest the compound's potential in developing new therapeutic agents (R. Mekheimer, 1994), (A. Gadhave, K. Bhagwat, 2017).
Corrosion Inhibition
Pyranopyrazole derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments, indicating the compound's utility in materials protection and industrial applications (M. Yadav et al., 2016).
Chemical Sensors
The development of chemosensors for selective identification of metal ions, such as Pd2+, has been achieved using morpholino and thiophenyl derivatives. These studies underscore the compound's potential in environmental monitoring and analytical chemistry (Shally et al., 2020).
Molecular Docking and Quantum Chemical Studies
The exploration of bioactive pyrazoline derivatives through molecular docking and quantum chemical calculations highlights the compound's applications in biochemistry and pharmaceutical research. These studies provide insights into the compound's interaction mechanisms and photophysical properties in various environments (S. S. Mati et al., 2013).
Propriétés
IUPAC Name |
1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCUQRRLEMGBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

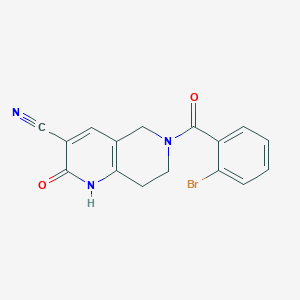
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)
![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
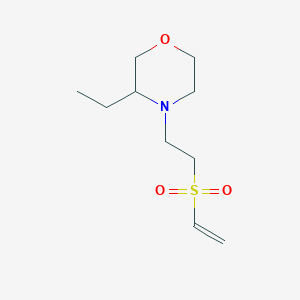
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)
